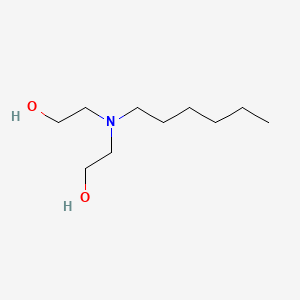

Ethanol, 2,2'-(hexylimino)bis-

Vue d'ensemble

Description

Ethanol, 2,2'-(hexylimino)bis- is a useful research compound. Its molecular formula is C10H23NO2 and its molecular weight is 189.3 g/mol. The purity is usually 95%.

The exact mass of the compound Ethanol, 2,2'-(hexylimino)bis- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethanol, 2,2'-(hexylimino)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanol, 2,2'-(hexylimino)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethanol, 2,2'-(hexylimino)bis- is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

- Chemical Formula : C₁₀H₁₈N₂O

- Molecular Weight : 182.26 g/mol

- CAS Number : 111-21-7

The compound is characterized by its unique structure, which includes a hexylimino group that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that ethanol extracts containing similar compounds exhibit significant antimicrobial properties. For instance, research on various ethanol extracts demonstrated varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of Ethanol Extracts

| Extract Source | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Suillellus rubrosanguineus | E. coli | 15 |

| Tylopilus felleus | S. aureus | 18 |

| Tylopilus felleus | P. aeruginosa | 12 |

This table summarizes findings from a study that tested the antimicrobial efficacy of extracts from fungi, which may share similar biological pathways with ethanol, 2,2'-(hexylimino)bis- .

Cytotoxicity Studies

Cytotoxicity tests conducted on various cell lines have shown promising results for compounds structurally related to ethanol, 2,2'-(hexylimino)bis-. For instance, extracts from certain fungi were tested on NIH-3T3 and MCF-7 cell lines to assess their cytotoxic effects.

Table 2: Cytotoxicity of Ethanol Extracts on Cell Lines

| Cell Line | Extract Source | IC50 (µg/mL) |

|---|---|---|

| NIH-3T3 | Suillellus rubrosanguineus | 50 |

| MCF-7 | Tylopilus felleus | 30 |

The results indicate that the extracts exhibited selective cytotoxicity towards cancer cells while having less effect on normal cells .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial properties of ethanol extracts from fungi revealed that these extracts could inhibit the growth of pathogenic bacteria. The findings suggest that compounds like ethanol, 2,2'-(hexylimino)bis- could potentially serve as natural preservatives or therapeutic agents against infections.

Case Study 2: Cancer Cell Line Testing

In another study, researchers evaluated the cytotoxic effects of ethanol-derived compounds on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity towards MCF-7 breast cancer cells while sparing healthy NIH-3T3 fibroblast cells. This selectivity highlights the potential for developing targeted cancer therapies based on such compounds.

Analyse Des Réactions Chimiques

Synthetic Pathways

Ethanol, 2,2'-(hexylimino)bis- is synthesized via two primary routes:

Amination of Alcohols

Reaction of ethanolamine derivatives with hexylamine under catalytic conditions:

Reagents : Hexylamine, ethanol, acid/base catalysts (e.g., H₂SO₄ or NaOH).

Mechanism : Nucleophilic substitution (Sₙ2) at the amine center, followed by hydroxyl group retention .

Alkylation of Diethanolamine

Hexyl halides (e.g., 1-bromohexane) react with diethanolamine in basic media:

Equation :

Conditions : Reflux in ethanol/water, 60–80°C, 6–12 hours .

| Method | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|

| Amination | 70–85 | ≥95 | Requires excess hexylamine |

| Alkylation | 65–75 | ≥90 | Competing elimination byproducts |

Thermal Decomposition

Under elevated temperatures, the compound undergoes cleavage to form primary amines and ethanol via retro-amination:

Equation :

Kinetic Data (analogous to dodecylimino variant ):

| Parameter | Value | Conditions |

|---|---|---|

| ΔᵣH° (Enthalpy) | -1004 ± 27 kJ/mol | Solid phase, 150–200°C |

| Activation Energy | ~85 kJ/mol (estimated) | Inert atmosphere |

Esterification

The hydroxyl groups react with acyl chlorides or anhydrides:

Example :

Catalysts : Pyridine or DMAP .

Oxidation

Controlled oxidation of hydroxyl groups yields ketone or carboxylic acid derivatives:

Reagents : KMnO₄ (acidic conditions) or PCC (mild conditions).

Product : Hexylimino diacetic acid (C₁₀H₂₁NO₄) .

Comparative Reactivity

Ethanol, 2,2'-(hexylimino)bis- exhibits distinct reactivity compared to homologs:

Mechanistic Insights

Propriétés

IUPAC Name |

2-[hexyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO2/c1-2-3-4-5-6-11(7-9-12)8-10-13/h12-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIACMWUKBLHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064467 | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6752-33-6 | |

| Record name | 2,2′-(Hexylimino)bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6752-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006752336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6752-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-(hexylimino)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.